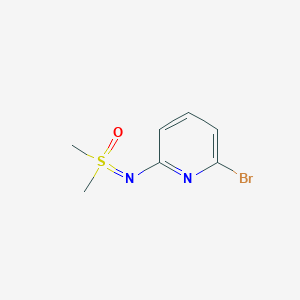

(6-bromopyridin-2-yl)imino-dimethyl-oxo-λ6-sulfane

Description

The compound "(6-bromopyridin-2-yl)imino-dimethyl-oxo-λ⁶-sulfane" is a sulfoximine derivative featuring a pyridine ring substituted with a bromine atom at the 6-position and a dimethyl-oxo-λ⁶-sulfane group at the 2-position. Sulfoximines are sulfur-containing heterocycles with a trigonal pyramidal geometry at the sulfur center, making them structurally and electronically distinct from sulfoxides or sulfones.

Properties

IUPAC Name |

(6-bromopyridin-2-yl)imino-dimethyl-oxo-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2OS/c1-12(2,11)10-7-5-3-4-6(8)9-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNXQVPEWIWHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=NC1=NC(=CC=C1)Br)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-cyano-4-(dimethylamino)pyridine-1-oxide involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-cyano-4-(dimethylamino)pyridine-1-oxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anti-inflammatory and Immune Modulation

Research indicates that (6-bromopyridin-2-yl)imino-dimethyl-oxo-λ6-sulfane may act as an inhibitor of the complement factor D cascade, which is crucial in various inflammatory and autoimmune disorders. The compound has shown promise in treating conditions such as:

- Paroxysmal Nocturnal Hemoglobinuria (PNH)

- Rheumatoid Arthritis

- Multiple Sclerosis

In these contexts, the compound's ability to modulate immune responses could provide therapeutic benefits by reducing inflammation and preventing tissue damage associated with overactive immune reactions .

Cancer Therapeutics

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Initial studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells. Notable findings include:

- In vitro Activity : The compound demonstrated significant cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) when assessed using MTT assays .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial potential of this compound. Studies have shown that it exhibits activity against a range of bacterial strains, suggesting its potential utility in treating infections caused by resistant pathogens .

Case Studies

A selection of case studies highlights the diverse applications of this compound:

Mechanism of Action

The mechanism of action of 2-bromo-3-cyano-4-(dimethylamino)pyridine-1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Halogen Effects : Bromine in the target compound vs. fluorine in its 3-yl analog alters electronic properties. Bromine’s lower electronegativity but larger atomic radius may favor halogen bonding in crystal packing or receptor interactions.

Sulfur Functional Groups : Sulfoximines (λ⁶-sulfane) exhibit greater oxidation stability compared to thioethers , making them preferable in catalysis or drug design.

Positional Isomerism : The 2-yl vs. 3-yl substitution on the pyridine ring affects conjugation and steric accessibility. For example, the 2-yl position in the target compound may hinder nucleophilic attack at the adjacent nitrogen.

Limitations and Notes

Data Gaps : The provided evidence lacks experimental data (e.g., NMR, XRD, or biological assays) for the target compound. Comparisons are extrapolated from structural analogs and general sulfoximine chemistry.

Synthetic Challenges : Bromine’s steric bulk may complicate synthesis compared to fluorine analogs, requiring optimized coupling conditions (e.g., Buchwald-Hartwig amination).

Biological Activity

(6-bromopyridin-2-yl)imino-dimethyl-oxo-λ6-sulfane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure comprises a brominated pyridine ring linked to an imino group and a dimethyl sulfide moiety. Its molecular formula is C8H10BrN2O2S, and it has a distinct λ6-sulfane characteristic, which contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Complement Pathways : This compound has been identified as a potential inhibitor of the complement factor D cascade, which plays a crucial role in immune responses. It may help in treating conditions related to dysregulation of the complement system, such as paroxysmal nocturnal hemoglobinuria (PNH) and age-related macular degeneration (AMD) .

- Antioxidant Activity : The presence of the sulfur atom in the compound may confer antioxidant properties, potentially reducing oxidative stress in biological systems.

- Antimicrobial Effects : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity, which could extend to this compound.

Biological Activity Data

Case Study 1: Complement Pathway Inhibition

A study highlighted the efficacy of this compound in inhibiting complement factor D. The compound was tested in vitro against various human cell lines, showing significant inhibition of complement-mediated hemolysis. This suggests its potential application in treating autoimmune diseases where complement activation is detrimental.

Case Study 2: Antioxidant Properties

Research conducted on similar sulfur-containing compounds demonstrated their ability to scavenge free radicals effectively. The study provided evidence that this compound could exhibit comparable antioxidant activities, thereby protecting cells from oxidative damage.

Discussion

The biological activities of this compound indicate its potential as a therapeutic agent in various medical conditions. Its role as a complement factor D inhibitor opens avenues for treating inflammatory and autoimmune disorders. Furthermore, its antioxidant properties may provide additional therapeutic benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.